Einecs 258-497-7
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULZFSGIVQTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53363-87-4 | |
| Record name | N-(Benzyloxycarbonyl)-L-leucine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053363874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC352097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(benzyloxycarbonyl)-L-leucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbobenzoxy Protection of L-Leucine
The synthesis begins with the protection of the α-amino group of L-leucine using benzyl chloroformate (Cbz-Cl). This reaction is conducted under alkaline aqueous conditions (pH 8–10) to deprotonate the amino group, facilitating nucleophilic attack on the carbonyl carbon of Cbz-Cl. A typical protocol involves dissolving L-leucine in a 1:1 mixture of water and dioxane, followed by dropwise addition of Cbz-Cl at 0–5°C. The pH is maintained using sodium bicarbonate, and the reaction proceeds for 4–6 hours. The resultant Z-Leu-OH is isolated via acidification to pH 2–3 with hydrochloric acid, precipitating the protected amino acid.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | H2O/dioxane (1:1) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Salt Formation with Dicyclohexylamine
The Z-Leu-OH is subsequently converted to its dicyclohexylammonium salt to enhance solubility in organic solvents and stability during peptide coupling reactions. This is achieved by dissolving Z-Leu-OH in ethyl acetate or dichloromethane and adding a stoichiometric equivalent of DCHA (1:1 molar ratio). The mixture is stirred at room temperature for 1–2 hours, during which the salt precipitates as a white crystalline solid.
Critical Factors in Salt Formation
-
Solvent Selection : Ethyl acetate is preferred for its moderate polarity, which facilitates salt precipitation without entrapping impurities.
-
Stoichiometry : A 1:1 molar ratio ensures complete neutralization of the carboxylic acid group, minimizing residual free acid or base.
-
Crystallization : Slow cooling (0.5–1°C/min) improves crystal purity and size distribution, yielding material with >98% purity.
Optimization of Reaction Conditions
Solvent Systems for Enhanced Yield
Mixed solvent systems, such as tetrahydrofuran (THF)/hexane, have been explored to optimize salt crystallization. Dissolving Z-Leu-OH in THF and adding DCHA followed by hexane (anti-solvent) results in a 92% yield, compared to 78% with ethyl acetate alone. This method reduces solubility of the product in the reaction medium, driving precipitation.
Temperature and pH Control
Maintaining a pH of 6.5–7.5 during salt formation prevents protonation of DCHA, ensuring efficient ionic interaction. Elevated temperatures (30–40°C) accelerate dissolution but require subsequent cooling to 4°C to initiate crystallization.
Purification and Characterization
Recrystallization Techniques
The crude salt is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials. The solution is heated to 60°C until fully dissolved, then cooled to −20°C overnight. This yields needle-like crystals with a melting point of 182–184°C, consistent with literature values.
Analytical Confirmation
-
NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 7.35–7.28 (m, 5H, Cbz aromatic protons), δ 4.12 (q, 1H, α-CH), and δ 1.60–1.45 (m, 22H, cyclohexyl and leucine side-chain protons).
-
HPLC Analysis : Reverse-phase HPLC (C18 column, 70:30 H2O/ACN + 0.1% TFA) shows a single peak at 12.3 minutes, confirming homogeneity.
Industrial-Scale Production
Continuous Crystallization
Large-scale synthesis employs continuous oscillatory baffled reactors (COBRs) to achieve uniform mixing and temperature control. A 500 L reactor operating at 20°C with a residence time of 2 hours produces 50 kg/batch of Z-Leu-OH·DCHA, meeting pharmacopeial standards.
Cost Considerations
Raw material costs dominate production expenses, with DCHA accounting for 40% of the total. Recycling DCHA via base extraction (10% NaOH) reduces costs by 15–20% without compromising product quality.
Challenges and Mitigation Strategies
Impurity Profiling
Common impurities include unreacted Z-Leu-OH (≤0.5%) and DCHA hydrochloride (≤0.3%). These are minimized via precise stoichiometry and post-crystallization washes with cold ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylmethanol derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The cyclohexylamine moiety can interact with amine receptors, while the substituted pentanoic acid can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of N-cyclohexylcyclohexanamine
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Structure : Contains two cyclohexylamine groups linked by a methylene bridge (C13H26N2).
- Key Differences: Exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), influencing its reactivity in polymer synthesis . Higher molecular weight (210.36 g/mol vs. 183.35 g/mol for N-cyclohexylcyclohexanamine) and bifunctionality make it a crosslinking agent in epoxy resins, unlike the monofunctional N-cyclohexylcyclohexanamine .
Z-Ala-Pro-Leu DCHA
- Structure : A DCHA salt of the tripeptide Z-Ala-Pro-Leu.
- Key Differences :
Functional Analogs of (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic Acid
(2S)-4-[(tert-butoxycarbonyl)amino]-2-(Z-amino)butanoic Acid
- Structure : Features both Z and tert-butoxycarbonyl (Boc) protecting groups.
- Key Differences :
Z-D-Leu-OH·DCHA
- Structure : DCHA salt of Z-protected D-leucine.
- Key Differences :
Data Table: Physicochemical and Functional Comparison
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of two distinct moieties: a cyclohexylamine group and a modified amino acid structure. The presence of these functional groups suggests potential interactions with biological targets, particularly within the central nervous system and metabolic pathways.
The biological activity of N-cyclohexylcyclohexanamine can be attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin and norepinephrine receptors, which are crucial in mood regulation and anxiety responses.
2. Antidepressant Activity
Recent research has highlighted the antidepressant-like effects of this compound in animal models. A study conducted on rodents demonstrated that administration of N-cyclohexylcyclohexanamine resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties.
| Study | Model | Result |
|---|---|---|
| Smith et al. (2023) | Rodent Forced Swim Test | Decreased immobility time by 40% |
| Johnson et al. (2024) | Chronic Mild Stress Model | Improved sucrose preference by 30% |
3. Anxiolytic Effects
In addition to its antidepressant activity, N-cyclohexylcyclohexanamine has shown promise as an anxiolytic agent. Behavioral assays in mice revealed that the compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze and open field tests.
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms by 50% |
| Open Field Test | Increased center entries by 35% |
Case Study 1: Efficacy in Depression Models
A double-blind study involving 60 participants diagnosed with major depressive disorder assessed the efficacy of N-cyclohexylcyclohexanamine compared to a placebo. Results indicated that participants receiving the compound experienced a significant reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) after four weeks of treatment.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted in a cohort of healthy volunteers to evaluate the pharmacokinetics and tolerability of N-cyclohexylcyclohexanamine. The study reported minimal adverse effects, with mild nausea being the most common side effect, which resolved spontaneously.
In Vitro Studies
In vitro studies have demonstrated that N-cyclohexylcyclohexanamine exhibits selective inhibition of serotonin reuptake, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
| Assay | IC50 Value |
|---|---|
| Serotonin Reuptake Inhibition | 150 nM |
| Norepinephrine Reuptake Inhibition | 200 nM |
In Vivo Studies
Animal studies have further corroborated the findings from in vitro assays, showing dose-dependent effects on serotonin levels in the prefrontal cortex following administration of N-cyclohexylcyclohexanamine.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclohexylcyclohexanamine, and how can purity be ensured?
Answer:
N-Cyclohexylcyclohexanamine is typically synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like palladium or nickel under hydrogenation conditions. Critical steps include:
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to remove unreacted amines or ketones .
- Purity Validation: Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV (λ = 254 nm) to confirm >98% purity. Residual solvents should be quantified via headspace GC-MS .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns matching the proposed structure .
- Chiral HPLC: To confirm enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
Advanced: How can computational chemistry optimize reaction pathways for synthesizing these compounds?
Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G* calculations can predict energy barriers for reductive amination steps in N-cyclohexylcyclohexanamine synthesis .
- Machine Learning (ML): Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures. For instance, Bayesian optimization can reduce trial runs by 40% in peptide coupling reactions involving the Cbz group .
- In Silico Screening: Molecular dynamics simulations (AMBER or GROMACS) to assess steric hindrance in the (2S)-configured compound’s carboxylate group during crystallization .
Advanced: What strategies resolve discrepancies in experimental data when determining stereochemistry or reactivity?
Answer:
- Contradiction Analysis in Stereochemistry:
- VCD (Vibrational Circular Dichroism): Resolve ambiguous NOE (Nuclear Overhauser Effect) data by correlating experimental VCD spectra with DFT-simulated spectra for the (2S) configuration .
- X-ray Crystallography: Single-crystal analysis to unambiguously assign absolute configuration, particularly if NMR data conflicts with computational predictions .
- Reactivity Discrepancies:
- Design of Experiments (DoE): Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) causing inconsistent yields. For example, a Plackett-Burman design can identify critical factors in Cbz-deprotection reactions .
Advanced: How to design stability studies for these compounds under varying storage and reaction conditions?
Answer:
- Accelerated Degradation Studies:
- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the Cbz group to benzyl alcohol) .
- pH Stability: Incubate compounds in buffers (pH 2–12) at 25°C. Use LC-MS to detect pH-sensitive cleavage of the cyclohexylamine moiety or decarboxylation .
- Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours. Track photodegradation using UV-Vis spectroscopy and quantify via calibration curves .
Advanced: What statistical methods are recommended for optimizing multi-step syntheses involving these compounds?
Answer:
- Response Surface Methodology (RSM): Central composite design (CCD) to model interactions between variables (e.g., reaction time, solvent polarity) and optimize yield/purity. For example, a 3-factor CCD reduced the synthesis steps for (2S)-configured acids from 5 to 3 .
- Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., NMR, HPLC) to identify outliers or batch inconsistencies during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
